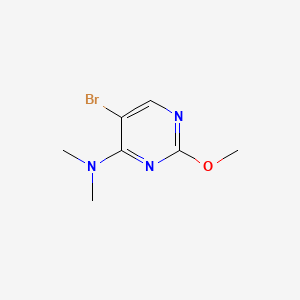

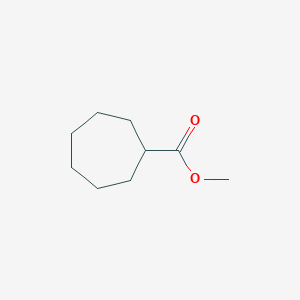

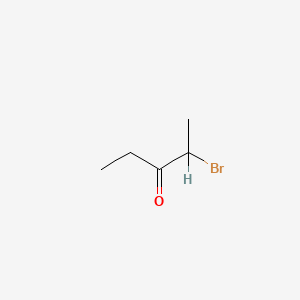

![molecular formula C10H9NO3 B1268233 2-(苯并[D]噁唑-2-基)乙酸甲酯 CAS No. 75762-23-1](/img/structure/B1268233.png)

2-(苯并[D]噁唑-2-基)乙酸甲酯

描述

Synthesis Analysis

The synthesis of methyl 2-(benzo[d]oxazol-2-yl)acetate involves multiple steps, including cyclocondensation reactions and the use of specific reagents to achieve the desired chemical structure. For instance, the use of dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature has been demonstrated to yield related compounds with high efficiency. These processes are characterized by their ability to introduce various functional groups into the molecule, enabling the synthesis of a wide range of derivatives (Sher Ali et al., 2012).

Molecular Structure Analysis

The molecular structure of methyl 2-(benzo[d]oxazol-2-yl)acetate has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy. These methods provide detailed insights into the compound's crystal packing, hydrogen bonding interactions, and overall molecular geometry. For instance, crystallographic studies reveal monoclinic crystal packing and the presence of weak intermolecular hydrogen bonding, stabilizing the molecular structure (Muhammad Naeem Ahmed et al., 2016).

科学研究应用

抗菌活性

苯并噁唑衍生物,包括2-(苯并[D]噁唑-2-基)乙酸甲酯,因其潜在的抗菌活性而受到研究。这些化合物已显示出对多种革兰氏阳性菌和革兰氏阴性菌有效,例如枯草芽孢杆菌、大肠杆菌、铜绿假单胞菌、肺炎克雷伯菌和伤寒沙门氏菌。它们还针对白色念珠菌和黑曲霉等真菌菌株进行了测试。这些化合物中存在吸电子基团与抗菌活性的提高有关 .

抗癌特性

研究表明,某些苯并噁唑衍生物表现出抗癌活性。体外使用人类结直肠癌 (HCT116) 癌细胞系的研究表明,这些化合物可以有效抑制癌细胞生长。这些化合物作为化学治疗剂的能力强调了它们在癌症治疗中的潜力,特别是对于结直肠癌,其发病率和死亡率很高 .

抗真菌功效

苯并噁唑衍生物的抗真菌活性是另一个重要的应用领域。研究表明,这些化合物对真菌感染具有很强的抗菌活性,一些衍生物对黑曲霉和白色念珠菌显示出很高的功效。这表明它们在治疗真菌相关疾病方面的潜在用途 .

生物材料的开发

苯并噁唑衍生物用作合成新型生物材料的中间体。它们的结构特性使其适合创建具有所需生物活性的化合物。此应用在开发新药和治疗剂方面至关重要 .

杂环的合成

这些化合物在合成各种杂环化合物中起着至关重要的作用。苯并噁唑部分可以发生转化以形成不同的杂环,这些杂环在药物化学中因其多种药理特性而必不可少 .

用于电子的功能材料

苯并噁唑衍生物在电子和自旋电子学领域有应用。它们用作应用于电子设备的功能材料的前体。它们的独特化学性质允许开发具有特定电子特性的材料 .

安全和危害

未来方向

Benzoxazole derivatives, including “Methyl 2-(benzo[D]oxazol-2-YL)acetate”, have gained a lot of importance in the past few years due to their use in intermediates for the preparation of new biological materials . They have a wide spectrum of pharmacological activities, making them promising candidates for future research in medicinal chemistry .

作用机制

Target of Action

Methyl 2-(benzo[D]oxazol-2-YL)acetate is a derivative of benzoxazole, a heterocyclic compound that has been found to exhibit a wide range of pharmacological activities Benzoxazole derivatives have been reported to show significant antibacterial activity .

Mode of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial activity . The interaction of these compounds with their targets often results in the inhibition of essential biochemical processes in the microbial cells, leading to their death .

Biochemical Pathways

Benzoxazole derivatives have been reported to interfere with various biochemical processes in microbial cells, leading to their death .

Pharmacokinetics

Benzoxazole derivatives have been reported to exhibit good bioavailability .

Result of Action

Benzoxazole derivatives have been reported to exhibit significant antibacterial activity, suggesting that they may lead to the death of bacterial cells .

属性

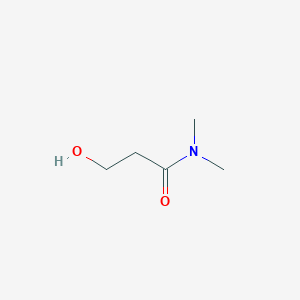

IUPAC Name |

methyl 2-(1,3-benzoxazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)6-9-11-7-4-2-3-5-8(7)14-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHNHFXKAPDHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327112 | |

| Record name | Methyl 1,3-benzoxazol-2-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75762-23-1 | |

| Record name | Methyl 1,3-benzoxazol-2-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。